molecular formula C7H13ClN4 B2885359 N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride CAS No. 2034442-76-5

N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride

Cat. No.: B2885359
CAS No.: 2034442-76-5
M. Wt: 188.66
InChI Key: HAYTUUHWBVWZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride is a versatile chemical compound with a complex structure that finds extensive use in scientific research. Its intricate structure and diverse properties make it an ideal material for various applications, ranging from pharmaceuticals to organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride typically involves the reaction of 2,4-diaminopyrimidine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as sodium hydride, to facilitate the methylation process. The reaction mixture is then subjected to purification steps, including recrystallization, to obtain the final product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.

    Substitution: Halogenating agents such as chlorine or bromine; reactions are conducted in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N2,N2,6-trimethylpyrimidine-2,4-diamine oxide.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of halogenated derivatives with different halogen atoms.

Scientific Research Applications

N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride can be compared with other similar compounds, such as:

    2,4-diaminopyrimidine: A precursor in the synthesis of this compound.

    N2,N6-dimethylpyridine-2,6-diamine: Another methylated derivative with different chemical properties.

    2,4-diamino-6-methylpyrimidine: A structurally related compound with distinct biological activities.

The uniqueness of this compound lies in its specific methylation pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-N,2-N,6-trimethylpyrimidine-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c1-5-4-6(8)10-7(9-5)11(2)3;/h4H,1-3H3,(H2,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYTUUHWBVWZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.